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Cat. No.: B179836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Indolin-3-yl)ethanamine, also known as 2,3-dihydrotryptamine, is a versatile precursor in

organic synthesis, serving as a key building block for a variety of complex molecules with

significant biological activities. Its indoline core, a saturated analog of the indole ring system,

imparts unique structural and electronic properties that make it a valuable synthon in medicinal

chemistry and drug discovery. This technical guide provides an in-depth overview of the

synthesis, key reactions, and applications of 2-(indolin-3-yl)ethanamine, with a focus on

quantitative data and detailed experimental protocols to support researchers in their synthetic

endeavors.

Physicochemical Properties
A summary of the key physicochemical properties of 2-(Indolin-3-yl)ethanamine and its

common precursor, tryptamine, is provided in the table below for easy reference and

comparison.
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Property 2-(Indolin-3-yl)ethanamine
Tryptamine (2-(1H-indol-3-
yl)ethanamine)

CAS Number 13078-91-6[1] 61-54-1

Molecular Formula C₁₀H₁₄N₂ C₁₀H₁₂N₂

Molecular Weight 162.23 g/mol [2] 160.22 g/mol

Appearance
Not widely reported; expected

to be an oil or low-melting solid

White to yellowish crystalline

solid

Boiling Point Not readily available 141-143 °C (0.5 mmHg)

Melting Point Not readily available 113-116 °C

Solubility
Soluble in common organic

solvents

Soluble in ethanol, ether;

slightly soluble in water

Synthesis of 2-(Indolin-3-yl)ethanamine
The most common and efficient route to 2-(indolin-3-yl)ethanamine involves the reduction of

its unsaturated precursor, tryptamine. Tryptamine itself can be synthesized through various

established methods starting from indole or indole-3-carboxaldehyde. A general synthetic

workflow is outlined below.
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Caption: Synthetic workflow for 2-(Indolin-3-yl)ethanamine.

Experimental Protocols
Step 1: Synthesis of Tryptamine from Indole-3-carboxaldehyde via Henry Reaction and

Reduction

This two-step procedure provides a reliable method for the synthesis of tryptamine.

a) Synthesis of 3-(2-Nitrovinyl)indole
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Reaction: Indole-3-carboxaldehyde undergoes a Henry reaction with nitromethane in the

presence of a base to yield 3-(2-nitrovinyl)indole.

Procedure: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as

methanol, add nitromethane (excess) and a catalytic amount of a base (e.g., ammonium

acetate or an amine). The reaction mixture is typically refluxed for several hours and

monitored by TLC. Upon completion, the product is isolated by filtration or extraction after

cooling.

Quantitative Data: Yields for this reaction are generally good to excellent.[3]

b) Reduction of 3-(2-Nitrovinyl)indole to Tryptamine

Reaction: The nitrovinyl group of 3-(2-nitrovinyl)indole is reduced to an aminoethyl group.

Procedure with LiAlH₄: 15 g of 3-(2-nitrovinyl)indole is added portion-wise to a suspension of

15 g of lithium aluminum hydride in 300 ml of anhydrous ether in a Soxhlet extractor over 8

hours. The reaction is then carefully quenched with 80 ml of water with cooling. The resulting

mixture is filtered, and the ether layer is separated, dried over sodium sulfate, and saturated

with hydrogen chloride gas to precipitate tryptamine hydrochloride.[2]

Procedure with NaBH₄/Ni(OAc)₂: A combination of sodium borohydride (4 equiv) and

nickel(II) acetate tetrahydrate (1 equiv) can be used as a milder reducing agent in a mixed

solvent system of acetonitrile and water (60:1) at room temperature for 20 minutes.[3] This

method is particularly useful for substrates with halogen substituents that might be sensitive

to LiAlH₄.[3]

Quantitative Data: The LiAlH₄ reduction can afford tryptamine hydrochloride in good yields.

[2] The NaBH₄/Ni(OAc)₂ method provides tryptamine derivatives in moderate to good yields.

[3]
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Precursor
Reagents and
Conditions

Product Yield Reference

3-(2-

Nitrovinyl)indole

LiAlH₄,

anhydrous ether,

8 h

Tryptamine Good [2]

3-(2-

Nitrovinyl)indole

NaBH₄,

Ni(OAc)₂,

CH₃CN/H₂O, rt,

20 min

Tryptamine
Moderate to

Good
[3]

Step 2: Synthesis of 2-(Indolin-3-yl)ethanamine by Catalytic Hydrogenation of Tryptamine

Reaction: The indole ring of tryptamine is selectively reduced to an indoline ring.

Procedure: In a suitable reaction vessel, tryptamine (1.0 eq) is dissolved in water. p-

Toluenesulfonic acid (p-TSA, 2.2 eq) is added as an activator, followed by the addition of a

platinum-on-carbon catalyst (Pt/C, typically 5-10 mol%). The mixture is then subjected to

hydrogenation under a hydrogen atmosphere (e.g., 30 bar) at room temperature. The

reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered

off, and the product is isolated from the aqueous solution by basification and extraction with

an organic solvent.

Quantitative Data: This method has been reported to provide 2-(indolin-3-yl)ethanamine
(2,3-dihydrotryptamine) in a 68% isolated yield.[4]

Precursor
Reagents and
Conditions

Product Yield Reference

Tryptamine
Pt/C, p-TSA, H₂

(30 bar), H₂O, rt

2-(Indolin-3-

yl)ethanamine
68% [4]

Applications in Organic Synthesis
2-(Indolin-3-yl)ethanamine serves as a valuable precursor for the synthesis of various target

molecules, particularly in the development of pharmacologically active compounds. The
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primary amino group and the indoline nitrogen can be selectively functionalized to introduce a

wide range of substituents and build molecular complexity.

Synthesis of Amides and Ureas
The primary amine of 2-(indolin-3-yl)ethanamine readily undergoes acylation and related

reactions to form amides and ureas.

Amide Formation: Reaction with carboxylic acids (often activated with coupling agents like

DCC or EDC), acid chlorides, or anhydrides yields the corresponding N-acylated derivatives.

Urea Formation: Treatment with isocyanates or carbamoyl chlorides affords substituted

ureas. For example, the reaction of 2-(indolin-3-yl)ethanamine with chloral hydrate can

lead to the formation of a trichloromethyl-substituted urea derivative.[5]

Reductive Amination
The primary amine can participate in reductive amination reactions with aldehydes and ketones

in the presence of a suitable reducing agent, such as sodium cyanoborohydride or sodium

triacetoxyborohydride, to yield N-alkylated derivatives.

Synthesis of Heterocyclic Systems
The bifunctional nature of 2-(indolin-3-yl)ethanamine makes it a useful starting material for

the construction of fused heterocyclic systems. For instance, condensation reactions with

appropriate dicarbonyl compounds or their equivalents can lead to the formation of novel

polycyclic structures.

2-(Indolin-3-yl)ethanamine

N-Acyl Derivatives

Acylation
(RCOCl, (RCO)2O, or RCOOH/Coupling Agent)

N-Urea Derivatives

Reaction with Isocyanates
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N-Alkyl Derivatives

Reductive Amination
(RCHO, NaBH3CN)

Fused Heterocycles

Condensation Reactions
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Caption: Key reactions of 2-(Indolin-3-yl)ethanamine.

Spectroscopic Data
Detailed spectroscopic characterization is crucial for confirming the identity and purity of

synthesized 2-(Indolin-3-yl)ethanamine. While a dedicated public spectrum for 2-(indolin-3-
yl)ethanamine is not readily available in the searched literature, the expected ¹H and ¹³C NMR

chemical shifts can be predicted based on the analysis of closely related indoline and

tryptamine derivatives.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the

indoline nucleus, typically in the range of δ 6.5-7.2 ppm.

Indoline Ring Protons: Complex multiplets for the CH₂ groups at the C2 and C3 positions of

the indoline ring. The proton at C3 will be a methine (CH) group.

Ethylamine Side Chain Protons: Two methylene (CH₂) groups, appearing as multiplets, and

a broad singlet for the NH₂ protons.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm).

Indoline Ring Carbons: Signals for the C2, C3, C3a, and C7a carbons of the indoline ring.

Ethylamine Side Chain Carbons: Two signals for the methylene carbons of the ethylamine

side chain.

Researchers are advised to perform full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and

MS) on their synthesized material to confirm its structure and purity.

Conclusion
2-(Indolin-3-yl)ethanamine is a valuable and versatile precursor in organic synthesis with

significant potential in drug discovery and development. Its synthesis from readily available

starting materials like indole is well-established, with the final reduction of tryptamine being a
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key step. The reactivity of its primary amino group allows for a wide range of derivatizations,

providing access to a diverse array of complex molecules. This technical guide provides a solid

foundation of synthetic protocols, quantitative data, and reaction workflows to aid researchers

in the effective utilization of this important building block in their synthetic campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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